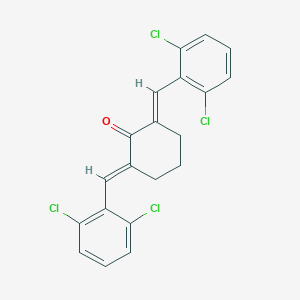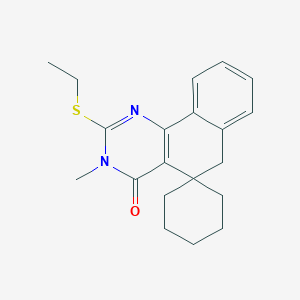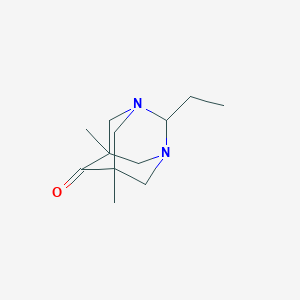
2-Bromo-6-methylquinoline
Vue d'ensemble
Description
2-Bromo-6-methylquinoline is a chemical compound with the CAS Number: 302939-86-2 and a molecular weight of 222.08 . It has a linear formula of C10H8BrN .
Synthesis Analysis
The synthesis of 2-methylquinoline has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylquinoline consists of a benzene ring fused with a pyridine moiety . The optimized bond lengths and angles for the thermodynamically preferred geometry of 6-bromo-2-methylquinoline have been determined at various levels .Chemical Reactions Analysis
The crystal packing of 2-Bromo-6-methylquinoline is stabilized by weak C—H…O hydrogen bonds and intermolecular interactions between Br and O atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one
This study discussed the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material, employing the Knorr reaction involving a condensation and cyclization process. The findings contributed to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with significant yield improvements (Wlodarczyk et al., 2011).
Regiochemistry in Nucleophilic Substitution Reactions
This research explored the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, highlighting the regioselectivity in nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione. It developed efficient synthetic routes and proposed mechanisms for the observed regioselectivity (Choi & Chi, 2004).
Chloride Sensitive Probes for Biological Applications
This study involved the quaternisation of 6-methylquinoline to produce water-soluble fluorescent probes sensitive to chloride ions, useful in biological systems (Geddes et al., 2001).
Biological and Medicinal Applications
Antiangiogenic Effects of 2-Aryl-3-bromoquinolin-4(1H)-ones
This research evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, demonstrating their potential in reducing endothelial cell numbers and inhibiting neovessel growth in an ex vivo assay of angiogenesis (Mabeta et al., 2009).
Synthesis and Antimicrobial Activity of Quinazolinones
This study focused on the synthesis of 6-bromoquinazolinone derivatives and their pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties (Patel et al., 2006).
Synthesis and Biological Evaluation of Metal Complexes
The synthesis of Schiff base ligands and their metal complexes from 5-bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one was explored, including their potential for antibacterial, antifungal, and antioxidant activities (Siddappa & Mayana, 2014).
Safety and Hazards
2-Bromo-6-methylquinoline is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRWCLQPTZNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355903 | |
| Record name | 2-bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylquinoline | |
CAS RN |
302939-86-2 | |
| Record name | 2-bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)











